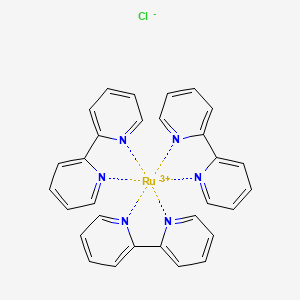
Tris(2,2'-bipyridine)trichlorideruthenium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tris(2,2’-bipyridine)trichlorideruthenium typically involves the reaction of ruthenium trichloride with 2,2’-bipyridine in an aqueous solution. During this process, ruthenium(III) is reduced to ruthenium(II), often with the aid of a reducing agent such as hypophosphorous acid .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Tris(2,2’-bipyridine)trichlorideruthenium undergoes various chemical reactions, including:
Oxidation and Reduction: The compound can participate in redox reactions, where it can be oxidized or reduced depending on the conditions.
Substitution: Ligand substitution reactions can occur, where the bipyridine ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include cerium(III) nitrate.
Reduction: Reducing agents such as hypophosphorous acid are used in the synthesis process.
Substitution: Various ligands can be introduced under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of higher oxidation state complexes, while substitution reactions can yield a variety of ligand-substituted ruthenium complexes .
Scientific Research Applications
Tris(2,2’-bipyridine)trichlorideruthenium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridine)trichlorideruthenium involves its ability to undergo electrochemical reactions that result in light emission. In ECL, the compound is excited by an electrochemical reaction, leading to the formation of an excited state luminophore, which then emits light as it returns to the ground state . This process is highly efficient and is the basis for its use in various sensing applications .
Comparison with Similar Compounds
Tris(2,2’-bipyridine)osmium(II)bis(hexafluorophosphate): Similar in structure but contains osmium instead of ruthenium.
Tris(2,2’-bipyridine)dichlororuthenium(II)hexahydrate: Another ruthenium complex with similar properties but different anions.
Uniqueness: Tris(2,2’-bipyridine)trichlorideruthenium is unique due to its high luminescence efficiency and stability, making it the gold-standard luminophore in ECL applications . Its versatility and effectiveness in various analytical and diagnostic applications set it apart from other similar compounds .
Properties
Molecular Formula |
C30H24ClN6Ru+2 |
|---|---|
Molecular Weight |
605.1 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(3+);chloride |
InChI |
InChI=1S/3C10H8N2.ClH.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;;/h3*1-8H;1H;/q;;;;+3/p-1 |
InChI Key |
VRRCKVDSYJLDPR-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Cl-].[Ru+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Methyl-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B13140362.png)
![4,7-Dimethyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13140365.png)
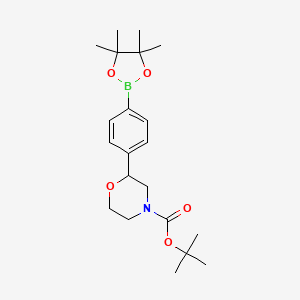
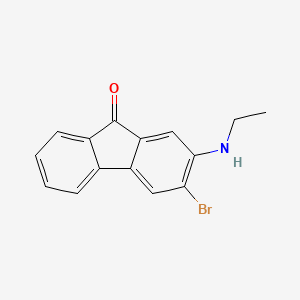

![5-Bromoimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13140394.png)
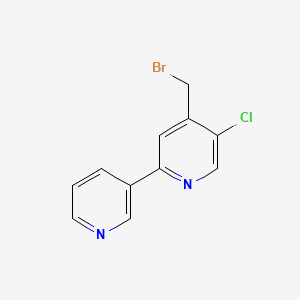
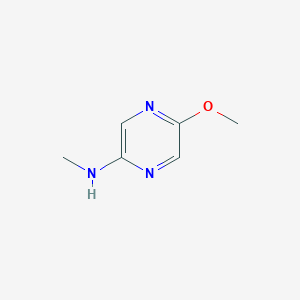
![(2S)-2-[[1-(7-chloroquinolin-4-yl)-2-(2,6-dimethoxyphenyl)imidazole-4-carbonyl]amino]-4-methylpentanoic acid](/img/structure/B13140403.png)
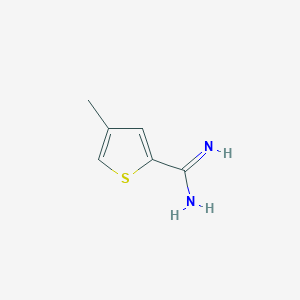
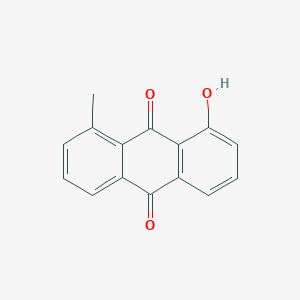
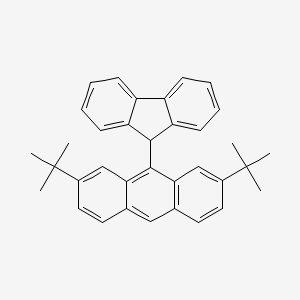
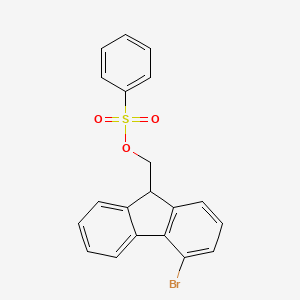
![2-[(4,6-Dichloro-1,3,5-triazin-2-yl)amino]ethane-1-sulfonic acid](/img/structure/B13140438.png)
